molecular formula C38H51BrO25 B8119905 Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)a-Glc1Br2Ac3Ac6Ac

Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)a-Glc1Br2Ac3Ac6Ac

Cat. No.: B8119905
M. Wt: 987.7 g/mol
InChI Key: BALZLMWCNFHKBM-IXEGKZDVSA-N
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Description

The compound Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)a-Glc1Br2Ac3Ac6Ac is a highly acetylated trisaccharide derivative with a bromine substitution at the C1 position of the terminal glucose unit. Its structure features:

  • Three glucose (Glc) units linked via α(1→4) glycosidic bonds.
  • Acetylation at positions 2, 3, 4, and 6 of the first glucose; 2, 3, and 6 of the second glucose; and 1 (brominated), 2, 3, and 6 of the terminal glucose.
  • A bromine atom replacing the hydroxyl group at C1 of the terminal glucose, which may influence reactivity and biological activity.

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H51BrO25/c1-14(40)50-11-24-28(30(54-18(5)44)33(36(39)60-24)57-21(8)47)63-38-35(59-23(10)49)32(56-20(7)46)29(26(62-38)13-52-16(3)42)64-37-34(58-22(9)48)31(55-19(6)45)27(53-17(4)43)25(61-37)12-51-15(2)41/h24-38H,11-13H2,1-10H3/t24-,25-,26-,27-,28-,29-,30+,31+,32+,33-,34-,35-,36+,37-,38-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALZLMWCNFHKBM-IXEGKZDVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H51BrO25
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

987.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide involves the reaction of glucose pentaacetate with phosphorus tribromide. The process begins with the esterification of glucose using acetic anhydride and pyridine as a catalyst. The resulting glucose pentaacetate is then reacted with phosphorus tribromide in glacial acetic acid to produce the desired compound . The reaction conditions typically involve room temperature and a reaction time of around 20 hours .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. The use of solid acid catalysts and phase transfer catalysts can enhance the selectivity and efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide undergoes various chemical reactions, including substitution and glycosylation reactions. It can react with nucleophiles to form glycosidic bonds, making it a key intermediate in the synthesis of glycosides .

Common Reagents and Conditions: Common reagents used in these reactions include potassium salts, curcumin, and phase transfer catalysts. The reactions can be carried out under thermal or high-pressure conditions, but the use of ultrasonic waves has been shown to improve yields and selectivity .

Major Products: The major products formed from these reactions are glycosides and other carbohydrate derivatives. These products have significant applications in the synthesis of sugar-containing drugs and biochemical reagents .

Scientific Research Applications

2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide is extensively used in scientific research for the synthesis of sugar esters and glycosides. It serves as an important intermediate in the development of new drugs and biochemical reagents. Its applications span across chemistry, biology, medicine, and industry, where it is used to synthesize carbohydrate derivatives with various biological and pharmacological functions .

Mechanism of Action

The compound exerts its effects through the formation of glycosidic bonds with nucleophiles. The acetyl groups protect the hydroxyl groups of the glucose units, allowing selective reactions to occur. The molecular targets and pathways involved in these reactions are primarily related to the synthesis of glycosides and other carbohydrate derivatives .

Comparison with Similar Compounds

Structural Analogues

Gal2Ac3Ac4Ac6Ac(β1→4)a-Glc1Cl2Ac3Ac6Ac ()
  • Key Differences :
    • Replaces the terminal glucose’s bromine with chlorine .
    • Features a β(1→4) linkage between galactose and glucose, altering stereochemistry.
  • β-linkages typically exhibit higher metabolic stability than α-linkages in glycosidase-rich environments.
CAS 1046861-20-4 ()
  • Key Similarities: Brominated aromatic structure (C6H5BBrClO2) with polar functional groups.
  • Contrasts :
    • Smaller molecular weight (235.27 g/mol vs. ~800–900 g/mol estimated for the trisaccharide).
    • Log Po/w values (2.15 via XLOGP3) indicate higher lipophilicity than the acetylated trisaccharide, which may limit aqueous solubility .
CAS 6760-99-2 ()
  • Higher solubility (1.31–6.63 mg/mL) due to reduced steric bulk and lack of acetyl groups.
  • Relevance :
    • Highlights how acetylated carbohydrates face solubility challenges compared to smaller heterocycles, necessitating formulation optimization .

Table 1: Comparative Properties

Property Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)a-Glc1Br2Ac3Ac6Ac Gal2Ac3Ac4Ac6Ac(β1→4)a-Glc1Cl2Ac3Ac6Ac CAS 1046861-20-4 CAS 6760-99-2
Molecular Weight ~800–900 g/mol* ~750–850 g/mol* 235.27 g/mol 147.65 g/mol
Substituents Bromine, multiple acetyl groups Chlorine, acetyl groups Bromine, chlorine, boron Chlorine, bicyclic amine
Log Po/w (XLOGP3) Estimated <1.0 (polar acetyl groups) Estimated <1.0 2.15 Not reported
Solubility Low (similar to CAS 1046861-20-4: 0.24 mg/mL) Moderate (higher than brominated analog) 0.24 mg/mL 1.31–6.63 mg/mL
BBB Permeability Likely low (high polarity) Moderate (β-linkage stability) High High

*Estimated based on analogous saccharides.

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